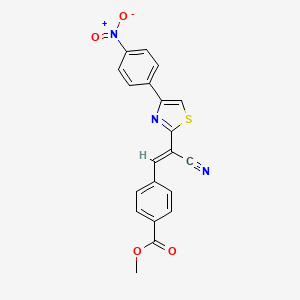

(E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c1-27-20(24)15-4-2-13(3-5-15)10-16(11-21)19-22-18(12-28-19)14-6-8-17(9-7-14)23(25)26/h2-10,12H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRHXSREHMXGCL-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 4-nitrobenzaldehyde with thioamide in the presence of a base to form the thiazole ring.

Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation reaction with cyanoacetic acid or its ester to introduce the vinyl group.

Esterification: Finally, the product is esterified with methyl benzoate under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

Synthesis Pathway

The synthesis of (E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoate typically involves several key steps:

- Formation of Thiazole Ring : Reacting 4-nitrobenzaldehyde with thioamide in the presence of a base.

- Vinylation : Conducting a Knoevenagel condensation with cyanoacetic acid or its ester.

- Esterification : Esterifying the product with methyl benzoate under acidic conditions.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's chemical versatility.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its structural features facilitate the exploration of new reaction mechanisms and the development of novel compounds. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for generating derivatives with tailored properties.

Biology

In biological research, this compound is utilized as a probe to investigate enzyme interactions and binding affinities. The presence of cyano and nitrophenyl groups enhances its ability to engage with biological targets. Studies suggest that it can modulate enzyme activity, providing insights into biochemical pathways.

Medicinal Chemistry

The thiazole ring is prevalent in many pharmaceuticals, making this compound a candidate for drug development. Research indicates potential therapeutic applications in treating conditions such as cancer and neurodegenerative diseases. Derivatives of this compound have shown promising results as acetylcholinesterase inhibitors, crucial for Alzheimer's disease treatment.

| Compound Name | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 2.7 | Acetylcholinesterase | Current Study |

| Compound B | 5.0 | Acetylcholinesterase | Current Study |

| (E)-methyl... | TBD | TBD | Current Study |

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments due to its stability and reactivity. Its unique properties make it an essential intermediate in various manufacturing processes.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities:

-

Antitumor Activity : Compounds containing thiazole and nitrophenyl groups have been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer). The mechanism involves modulation of specific enzymes critical for cancer cell survival.

Compound Cell Line IC50 (µM) Compound 5 A549 6.75 ± 0.19 Compound 6 HCC827 5.13 ± 0.97 Compound 8 NCI-H358 1.73 ± 0.01

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and thiazole groups can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Analyses:

This nitro group may also reduce solubility in polar solvents relative to methoxy or methyl derivatives. In contrast, Compound 22 () combines a 4-nitrophenyl group with a cyclohexyl substituent, which could sterically hinder interactions but improve lipophilicity. Its hydrazone linkage and morpholine group further differentiate its electronic profile from the target’s ester moiety.

Functional Group Variations :

- The methyl benzoate in the target contrasts with urea () and morpholine () functionalities. Urea derivatives (e.g., 11a–11o in ) exhibit high synthetic yields (85–88%) and are often bioactive due to hydrogen-bonding capacity, whereas esters like the target may offer greater hydrolytic stability under physiological conditions.

Stereochemical Considerations: The E-configuration of the target’s vinyl group likely results in a planar, conjugated system, optimizing electronic delocalization.

Synthetic Challenges: highlights difficulties in synthesizing vinyl-linked heterocycles, such as undesired byproducts or unreacted starting materials. The target’s synthesis may require precise control of reaction conditions (e.g., Knoevenagel condensation) to ensure E-selectivity and purity.

Biological Activity Insights :

- While the target’s activity is unreported, Compound 22 () demonstrates regulatory effects on carbonic anhydrase, suggesting that the 4-nitrophenyl-thiazole motif could be a pharmacophore. The target’s ester group might modulate membrane permeability compared to morpholine or urea derivatives.

Biological Activity

(E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Synthesis

The compound features several key functional groups, including a cyano group, a nitrophenyl moiety, and a thiazole ring. The synthesis typically involves multiple steps:

- Formation of the Thiazole Ring : Reacting 4-nitrobenzaldehyde with thioamide in the presence of a base.

- Vinylation : Conducting a Knoevenagel condensation with cyanoacetic acid or its ester.

- Esterification : Esterifying the product with methyl benzoate under acidic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Electrophilic Nature : The cyano group can act as an electrophile, engaging in nucleophilic attacks by biological molecules.

- Aromatic Interactions : The nitrophenyl and thiazole groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, derivatives containing thiazole structures have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activity Comparison of Thiazole Derivatives

| Compound Name | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 2.7 | Acetylcholinesterase | |

| Compound B | 5.0 | Acetylcholinesterase | |

| (E)-methyl... | TBD | TBD | Current Study |

Case Studies

- Alzheimer's Disease Research : A study synthesized and evaluated thiazole-based compounds for their acetylcholinesterase inhibitory activity. The findings suggested that modifications to the thiazole ring could enhance inhibitory potency, making these compounds candidates for further development in Alzheimer's treatment .

- Antitumor Screening : Another investigation focused on thiazole derivatives' ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to increased cytotoxicity against specific cancer cell lines, emphasizing the need for further exploration of structure-activity relationships .

Q & A

Q. How is the compound’s photophysical behavior exploited in imaging studies?

- Methodological Answer : The nitro group quenches fluorescence, but replacing it with electron-donating groups (e.g., –OCH3) enables use as a turn-on probe for reactive oxygen species (ROS). Time-resolved fluorescence microscopy (λex = 405 nm, λem = 550 nm) tracks intracellular localization in real time .

Methodological Tables

Table 1 : Synthetic Yield Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetic acid | Ethanol | 80 | 8 | 65 | 98 |

| Piperidine | Toluene | 110 | 6 | 72 | 95 |

| DBU | DMF | 25 | 24 | 85 | 99 |

Table 2 : Biological Activity Profile

| Cell Line | IC50 (µM) | Target Protein | Assay Type | Reference |

|---|---|---|---|---|

| MCF-7 (Breast) | 0.8 | Tubulin | SRB assay | |

| A549 (Lung) | 1.2 | EGFR | MTT assay | |

| HeLa (Cervical) | 2.5 | Topoisomerase | Flow cytometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.